

Spectroscopic and Synthetic Profile of 2-Methoxyphenyl Dihydrouracil: A Technical Guide

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Compound of Interest

Compound Name: *2-Methoxyphenyl dihydrouracil*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **2-Methoxyphenyl dihydrouracil**. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering in-depth information on the characterization and preparation of this heterocyclic compound.

Spectroscopic Data

While direct experimental spectroscopic data for **2-Methoxyphenyl dihydrouracil** is not readily available in the current literature, a detailed analysis of structurally similar compounds, particularly other 6-aryl substituted dihydrouracils, allows for a reliable prediction of its spectral characteristics. The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, and IR spectroscopy.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for **2-Methoxyphenyl dihydrouracil**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
NH (Position 1)	~10.2	Singlet	-
NH (Position 3)	~8.0	Singlet	-
Ar-H	6.9 - 7.4	Multiplet	-
CH (Position 6)	~4.9	Triplet or Doublet of Doublets	~6-8
OCH ₃	~3.8	Singlet	-
CH ₂ (Position 5)	2.6 - 2.9	Multiplet	-

Note: Predicted values are based on data from analogous compounds such as 6-(2'-Chlorophenyl)-dihydropyrimidine-2,4(1H,3H)-dione and various other 6-aryl-dihydrouracils. The exact chemical shifts and coupling patterns may vary.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Methoxyphenyl dihydrouracil**

Carbon	Predicted Chemical Shift (ppm)
C=O (Position 2)	~154
C=O (Position 4)	~170
Ar-C (Quaternary, C-O)	~156
Ar-C (Quaternary)	~128
Ar-CH	111 - 130
CH (Position 6)	~48
OCH ₃	~56
CH ₂ (Position 5)	~37

Note: These predictions are derived from spectral data of related 6-aryl-dihydrouracil compounds.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **2-Methoxyphenyl dihydrouracil**

Functional Group	Predicted Wavenumber (cm-1)	Intensity
N-H Stretch	3200 - 3400	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide)	1680 - 1740	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-O Stretch (Aryl Ether)	1230 - 1270	Strong

Note: The IR spectrum is expected to show characteristic peaks for the amide and aromatic functionalities. The values are based on typical ranges for these functional groups and data from similar molecules.[\[1\]](#)

Experimental Protocols

The synthesis of 6-aryl-dihydrouracils is commonly achieved through a variation of the Biginelli reaction. The following protocol is a proposed method for the synthesis of **2-Methoxyphenyl dihydrouracil** based on established procedures for analogous compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synthesis of 6-(2-Methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one (Biginelli Reaction Intermediate)

This initial step involves the acid-catalyzed three-component reaction between 2-methoxybenzaldehyde, a β -ketoester (such as ethyl acetoacetate), and urea.

Materials and Reagents:

- 2-Methoxybenzaldehyde
- Ethyl acetoacetate
- Urea
- Ethanol
- Concentrated Hydrochloric Acid (catalyst)

Procedure:

- In a round-bottom flask, combine 2-methoxybenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.
- Add a catalytic amount of concentrated hydrochloric acid to the mixture.
- Reflux the reaction mixture with stirring for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 6-(2-methoxyphenyl)-4-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one.

Synthesis of 2-Methoxyphenyl Dihydouracil

The subsequent step involves the hydrolysis and decarboxylation of the Biginelli product.

Materials and Reagents:

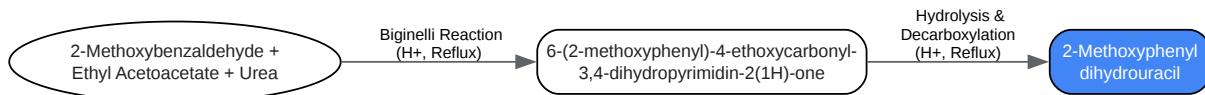
- 6-(2-methoxyphenyl)-4-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one (from the previous step)
- Aqueous Hydrochloric Acid (e.g., 6M)

Procedure:

- Suspend the purified Biginelli product in aqueous hydrochloric acid.
- Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- Neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
- Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield **2-Methoxyphenyl dihydrouracil**.

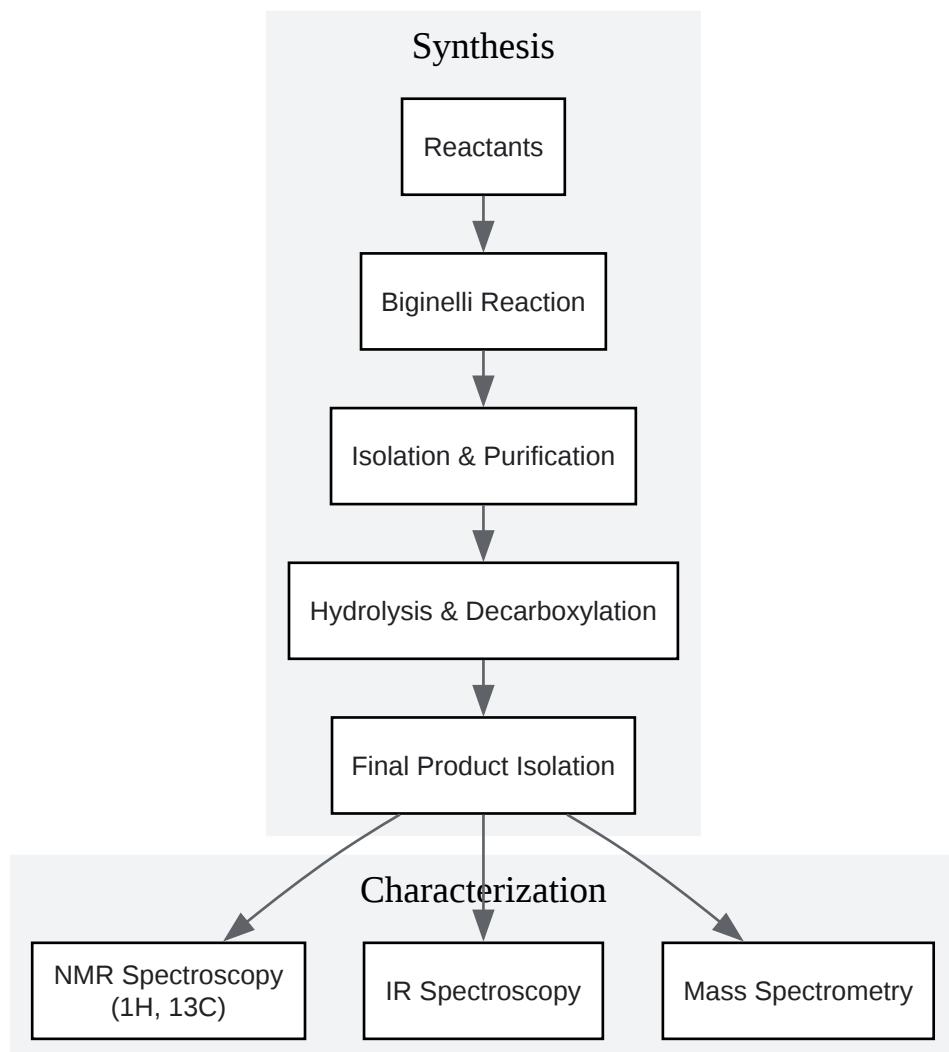
Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis and characterization of **2-Methoxyphenyl dihydrouracil**.



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Caption: Proposed synthetic pathway for **2-Methoxyphenyl dihydrouracil**.



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Caption: General experimental workflow for synthesis and characterization.

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